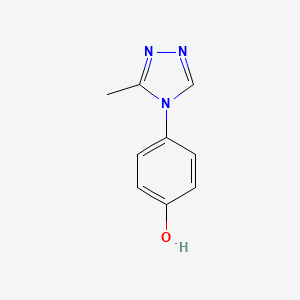

4-(3-Methyl-1,2,4-triazol-4-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-(3-methyl-1,2,4-triazol-4-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c1-7-11-10-6-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |

InChI Key |

HXZAOEDYMVGZGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=CN1C2=CC=C(C=C2)O |

Origin of Product |

United States |

Iii. Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 4-(3-Methyl-1,2,4-triazol-4-yl)phenol provides a detailed picture of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the phenol (B47542) ring, the triazole ring proton, the methyl group protons, and the hydroxyl proton.

The protons on the para-substituted phenol ring typically appear as two distinct doublets in the aromatic region of the spectrum, a result of ortho-coupling. The protons ortho to the hydroxyl group are expected to resonate at a different chemical shift compared to the protons ortho to the triazole substituent due to the differing electronic effects of these groups. The hydroxyl proton often presents as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. The methyl protons attached to the triazole ring give rise to a sharp singlet, and the proton on the triazole ring itself also appears as a singlet, typically at a downfield chemical shift due to the electron-withdrawing nature of the heterocyclic ring.

Interactive Data Table: ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic OH | Variable (e.g., 9.70) | Singlet (broad) | - |

| Triazole-H | ~8.5-9.2 | Singlet | - |

| Phenol Ar-H (ortho to OH) | ~6.9 | Doublet | ~8.7 |

| Phenol Ar-H (ortho to triazole) | ~7.7 | Doublet | ~8.7 |

| Methyl (-CH₃) | ~2.2-2.5 | Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a representative compilation based on similar structures found in the literature. ufv.brnih.gov

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum will show signals for the two carbons of the triazole ring, the methyl carbon, and the four distinct carbons of the para-substituted phenol ring.

The carbon atom of the phenol ring bearing the hydroxyl group (C-OH) is typically found at a downfield chemical shift. The carbon atom attached to the triazole ring also appears in the downfield region. The remaining aromatic carbons can be assigned based on their expected chemical shifts influenced by the substituents. The carbons of the triazole ring appear at characteristic chemical shifts, and the methyl carbon signal is observed in the upfield region of the spectrum.

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=N (Triazole) | ~155-166 |

| C-CH₃ (Triazole) | ~152-160 |

| C-OH (Phenol) | ~158 |

| C-N (Phenol) | ~127-138 |

| C-H (Phenol) | ~116-129 |

| CH₃ | ~13-23 |

Note: The chemical shifts are approximate and based on data for analogous compounds. The specific values can be influenced by the solvent and measurement parameters. ufv.brnih.gov

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of atoms within the molecule.

COSY: A ¹H-¹H COSY experiment would show correlations between the coupled aromatic protons on the phenol ring, confirming their ortho relationship.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in both the phenol and triazole rings, as well as the methyl group.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic phenol ring and the C=N stretching of the triazole ring are expected in the 1650-1450 cm⁻¹ region. The stretching vibration of the C-N bond of the triazole ring can also be observed. Bending vibrations for C-H bonds in the aromatic ring provide information about the substitution pattern.

Interactive Data Table: IR Absorption Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3400 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (Triazole) | Stretching | ~1615 |

| C=C (Aromatic) | Stretching | ~1590, ~1470 |

| C-N (Triazole) | Stretching | ~1460 |

| Aromatic C-H | Out-of-plane Bending | ~840 |

Note: The presented values are based on typical ranges for these functional groups and data from similar compounds. nih.govtandfonline.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight.

The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the cleavage of the heterocyclic ring. Common fragmentation pathways can include the loss of small neutral molecules such as N₂, HCN, or CH₃CN. The phenol moiety can also undergo characteristic fragmentation, such as the loss of CO.

Interactive Data Table: Mass Spectrometry Data

| Ion | m/z (relative abundance) | Possible Fragment |

| [M+H]⁺ | 176 | Protonated molecular ion |

| [M]⁺ | 175 | Molecular ion |

| Fragment 1 | Varies | Loss of N₂ |

| Fragment 2 | Varies | Loss of HCN |

| Fragment 3 | Varies | Loss of CH₃CN |

Note: The exact m/z values and relative abundances of the fragments depend on the ionization technique and the energy used.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic phenol and triazole rings.

The presence of the conjugated system formed by the phenol and triazole rings will influence the position of the absorption maxima (λ_max). Typically, phenols exhibit a primary absorption band around 270-280 nm. The attachment of the triazole ring may cause a slight shift in this absorption.

Interactive Data Table: UV-Vis Absorption Data

| Transition | λ_max (nm) | Solvent |

| π → π* | ~275 | Ethanol (B145695) |

Note: The λ_max value can be influenced by the solvent polarity. researchgate.netresearchgate.netinorgchemres.orgresearchgate.netsapub.org

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of exact bond lengths, bond angles, and torsion angles, providing a complete and unambiguous structural model of the molecule as it exists in the solid state. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing arrangement.

For triazole derivatives, X-ray crystallography confirms the planarity of the triazole ring and its orientation relative to other substituents, such as the phenol ring. While this technique is the gold standard for solid-state structural elucidation, a review of the scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates for this specific compound, are not available.

Complementary Analytical Techniques

Beyond single-crystal studies, a range of other analytical methods are essential for a comprehensive characterization, confirming purity, elemental composition, and bulk material properties.

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula. This comparison is critical for confirming the empirical formula and serves as a key indicator of sample purity.

The molecular formula for this compound is C₉H₉N₃O. Based on this formula, the theoretical elemental composition can be calculated. While this is a routine analysis for newly synthesized compounds, specific experimental data for this compound were not found in the surveyed literature.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 61.70% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.99% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.13% |

| Total Molecular Weight | 175.191 g/mol |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the atomic scale. It uses a cantilever with a sharp tip to scan the surface of a sample, providing a three-dimensional topographical map. While invaluable for materials science and nanotechnology for studying surface morphology, roughness, and other physical properties, AFM is not a standard method for the routine characterization of bulk, crystalline small organic molecules like this compound. No AFM studies pertaining to this compound have been reported in the scientific literature.

Scanning Electron Microscopy (SEM) is an imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and composition. It is widely used to study the morphology, or crystal habit, of solid materials at the micro- and nanoscale. For a crystalline powder, SEM can reveal the size distribution, shape, and surface texture of the crystals. However, a review of the literature did not yield any SEM studies conducted on this compound.

X-ray Powder Diffraction (XRD) is a rapid and non-destructive analytical technique used to characterize crystalline materials. An XRD pattern is generated by diffracting X-rays off a powdered sample of the material. This pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for its identification and the assessment of its phase purity. Unlike single-crystal X-ray diffraction, XRD is performed on a bulk sample containing a multitude of small crystallites in random orientations. It is a crucial tool in quality control and materials characterization. Despite its utility, a reference X-ray powder diffraction pattern for this compound is not available in the public domain or reported scientific literature.

Iv. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a detailed description of molecular properties based on the principles of quantum mechanics. These methods are frequently used to study various aspects of 1,2,4-triazole (B32235) derivatives.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by calculating bond lengths, bond angles, and dihedral angles. For related 1,2,4-triazole compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully used to predict geometric parameters that show good agreement with experimental data from techniques like X-ray crystallography. Such studies for 4-(3-Methyl-1,2,4-triazol-4-yl)phenol would provide a precise model of its structure. However, specific DFT studies detailing the optimized geometry of this compound have not been identified in the public literature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For various 1,2,4-triazole derivatives, FMO analysis has been performed to calculate these energy levels and predict their electronic behavior. Although this is a standard analysis, specific calculated values for the HOMO energy, LUMO energy, and the corresponding energy gap for this compound are not available in the reviewed scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map uses a color scale to indicate regions of different electrostatic potential on the electron density surface. Typically, red areas signify negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions. While MEP studies are common for characterizing new heterocyclic compounds, specific MEP maps and analyses for this compound were not found in published research.

Molecular Modeling and Docking Studies (Mechanistic without biological claims)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug design for simulating how a ligand might interact with a binding site. Docking studies on related 1,2,4-triazole derivatives have been performed to understand their binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with various protein targets. A mechanistic docking study of this compound would involve preparing its 3D structure and docking it into a specified protein's active site to calculate a binding affinity score and visualize its binding pose. Such a study would be purely mechanistic and would not make any claims about biological activity. No specific molecular docking studies featuring this compound were identified.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which has rotatable bonds connecting the phenol (B47542) and triazole rings, this analysis is important for identifying the most stable, low-energy conformations. By calculating the energy of the molecule as a function of torsion angles, a potential energy surface or energy landscape can be generated. This landscape reveals the global minimum energy conformer and the energy barriers to rotation between different conformers. While conformational analyses have been conducted for other substituted triazoles using DFT methods, no such studies detailing the energy landscapes for this compound are currently available in the literature.

Vi. Mechanistic Biological and Pharmacological Investigations in Vitro & in Silico Focus

Enzyme Inhibition Studies (e.g., specific enzyme targets, in vitro assays)

Derivatives of 1,2,4-triazole (B32235) featuring a phenol (B47542) moiety have been identified as potent inhibitors of various enzymes, suggesting a broad spectrum of therapeutic potential. In vitro assays have demonstrated that these compounds can target enzymes crucial for cancer progression, neurological disorders, and metabolic diseases.

Notably, phenol-triazole structures are investigated as inhibitors of steroid sulfatase (STS) and aromatase, two enzymes pivotal in hormone-dependent cancers. nih.gov The parent phenols of some dual aromatase-sulfatase inhibitors (DASIs) have shown high potency against aromatase in cell-based assays. nih.gov For instance, certain imidazole-based phenol derivatives, structurally similar to triazole-phenols, inhibit aromatase with IC50 values in the nanomolar range. nih.gov Research on 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives has confirmed their potent inhibitory effect on STS, a key enzyme in steroid biosynthesis. acs.orgnih.gov

Furthermore, studies on 4-substituted triazole-phenols have identified macrophage migration inhibitory factor (MIF) as a target. These compounds can inhibit the tautomerase activity of MIF, with some derivatives showing activity in the low micromolar range. researchgate.net Other enzymes targeted by various triazole derivatives include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and bacterial tyrosinase, highlighting the versatility of the triazole scaffold in enzyme inhibition. nih.govnih.gov

| Compound Class | Target Enzyme | Assay Type | Reported Inhibition (IC50) | Source |

|---|---|---|---|---|

| Imidazole-based phenol (related to triazole-phenols) | Aromatase | JEG-3 cell preparation | 0.028 nM | nih.gov |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) | Steroid Sulfatase (STS) | Enzymatic Assay | 36.78 nM | acs.orgnih.gov |

| 4-Substituted triazole-phenols | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity Assay | Low micromolar range | researchgate.net |

| 1,2,4-Triazole-tethered β-hydroxy sulfides | Bacterial Tyrosinase | Enzymatic Assay | 4.52 - 51.40 µM | nih.gov |

| Azinane triazole derivatives | Acetylcholinesterase (AChE) | Enzymatic Assay | 0.73 µM (most potent derivative) | nih.gov |

| Azinane triazole derivatives | α-Glucosidase | Enzymatic Assay | 36.74 µM (most potent derivative) | nih.gov |

Molecular Target Identification and Ligand-Receptor Interactions (in vitro, in silico)

In silico molecular docking and other computational studies have been instrumental in identifying the molecular targets of triazole-phenol compounds and elucidating their binding mechanisms. These studies often reveal that the triazole and phenol moieties play critical roles in establishing interactions with amino acid residues within the active sites of target proteins.

For cholinesterases, docking studies of triazole hybrids have shown key binding interactions. For example, interactions with tryptophan residues (Trp82, Trp231) via π–π stacking and with histidine (His438) in the catalytic active site are crucial for inhibition. mdpi.com In the case of tubulin, a target for anticancer agents, triazole-phenol hybrids have been docked into the colchicine (B1669291) binding site, indicating their potential as microtubule-disrupting agents. nih.gov

For antimicrobial targets, the main protease (MPro) of coronaviruses has been explored, with docking simulations indicating that triazole derivatives could act as potential inhibitors. biointerfaceresearch.com Similarly, docking studies of novel triazole derivatives against cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, have been performed to understand their anticancer potential. acs.org Other identified targets from in silico investigations include the p53 binding domain in MDM2 and adenosine (B11128) A2B receptors. nih.govpensoft.net These computational models are crucial for rational drug design and for predicting the ligand-receptor interactions that drive biological activity.

| Compound Class | Protein Target | Binding Site / Key Interactions | Source |

|---|---|---|---|

| 1,2,3-Triazole-dihydropyrimidinone hybrids | Butyrylcholinesterase (BuChE) | Interactions with Trp82, Trp231 (π–π stacking), and His438. | mdpi.com |

| Triazole-Phenol hybrids | Tubulin | Colchicine binding site | nih.gov |

| Thiazolo[3,2-b] nih.govmdpi.comrsc.org-triazoles | MDM2 | p53 binding domain | nih.gov |

| 1,2,4-Triazole derivatives | Coronavirus Main Protease (MPro) | Active site inhibition | biointerfaceresearch.com |

| 1,2,4-Triazole derivatives | Adenosine A2B Receptor | Active site binding | pensoft.net |

Cell-Based Mechanistic Assays (e.g., cell proliferation inhibition in vitro, cell cycle analysis in vitro, apoptosis induction in vitro)

The anticancer potential of triazole-phenol derivatives has been extensively evaluated using various cell-based mechanistic assays. These studies consistently demonstrate the ability of these compounds to inhibit cancer cell growth, disrupt the cell cycle, and induce programmed cell death (apoptosis).

In vitro antiproliferative screenings against panels of human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG-2), and colon (HCT-116), have identified triazole derivatives with potent cytotoxic activity, often in the nanomolar to low micromolar range. nih.govrsc.org For example, one triazole-phenol hybrid showed an IC50 value of 52 nM in MCF-7 cells. nih.gov

Mechanistic investigations through flow cytometry have revealed that these compounds can induce cell cycle arrest at different phases. Some derivatives cause arrest in the S and G0/G1 phases, while others lead to a significant accumulation of cells in the G2/M phase, which is characteristic of microtubule-targeting agents. nih.govrsc.org Furthermore, the induction of apoptosis is a common mechanism of action. Assays such as Annexin V-FITC staining confirm that triazole derivatives can trigger apoptosis in cancer cells. rsc.org Studies on thiophenol-formaldehyde-triazole derivatives also confirmed apoptosis induction in ovary cancer cell lines. nih.gov The accumulation of cells in the subG1 phase, an indicator of apoptotic cell death, has also been observed following treatment with certain 1,2,4-triazole derivatives. mdpi.com

| Compound Class | Cell Line | Antiproliferative Activity (IC50) | Cell Cycle Effect | Apoptosis Induction | Source |

|---|---|---|---|---|---|

| Indolo[2,3-b]quinoxaline-triazole hybrid | HepG-2 (Liver) | 1.5 µM | Arrest in S and G0/G1 phases | Confirmed by Annexin V-FITC | rsc.org |

| Triazole-Phenol hybrid | MCF-7 (Breast) | 52 nM | G2/M phase arrest | Yes | nih.gov |

| Triazole-Phenol hybrid | MDA-MB-231 (Breast) | 74 nM | Not specified | Yes | nih.gov |

| n-Decyloxymethyl-1,2,4-triazole-3-carboxamide | K562 (Leukemia) | 13.6 µM | SubG1 accumulation | Yes | mdpi.com |

| Thiophenol-formaldehyde-triazole | CAOV3 (Ovary) | Not specified | Not specified | Yes | nih.gov |

Structure-Activity Relationship (SAR) Analysis from In Vitro Data

Structure-activity relationship (SAR) analyses derived from in vitro data have provided valuable insights into the structural requirements for the biological activities of triazole-phenol compounds. These studies systematically modify the core structure to determine how different functional groups and their positions influence potency and selectivity.

For enzyme inhibition, SAR studies on dual aromatase-sulfatase inhibitors revealed that the position of halogen atoms on the phenyl ring significantly impacts activity. nih.gov Moving a halogen from the ortho to the meta position relative to a sulfamate group generally decreases aromatase inhibition but does not significantly affect STS inhibition. nih.gov Conversely, di-halogenation at the meta positions can dramatically improve aromatase inhibitory activity. nih.gov For STS inhibitors based on a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol scaffold, derivatives with fluorine atoms at the meta positions of the terminal phenyl ring showed the highest inhibitory properties. acs.org

Regarding antioxidant activity, the presence of an amino or phenyl group at the N4 position of the 1,2,4-triazole ring often enhances activity. zsmu.edu.ua Conversely, methyl or ethyl groups at the same position can have a negative effect. zsmu.edu.ua For antiproliferative activity, the presence of a phenyl group on the triazole moiety has been shown to be important for potency. mdpi.com These SAR findings are critical for the optimization of lead compounds to develop more effective and specific therapeutic agents.

Antimicrobial Activity Mechanisms (e.g., bacterial enzyme inhibition, fungal pathways, in vitro)

The 1,2,4-triazole scaffold is a well-known pharmacophore in antimicrobial agents, and phenol-containing derivatives are no exception. Their mechanisms of action can involve the inhibition of essential microbial enzymes or disruption of other vital cellular pathways.

A specific mechanism identified is the inhibition of bacterial tyrosinase. nih.gov Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) synthesis in bacteria, and its inhibition can affect microbial survival. In vitro studies have identified 1,2,4-triazole derivatives that act as potent inhibitors of this enzyme. nih.gov

Beyond specific enzyme targets, numerous in vitro studies have demonstrated the broad-spectrum antimicrobial activity of triazole derivatives. They have shown efficacy against various Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low µg/mL range. nih.govnih.gov Activity has also been reported against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Additionally, antifungal activity has been observed against species such as Aspergillus niger and Candida albicans. researchgate.net While the precise mechanisms are not always elucidated, the consistent antimicrobial activity highlights the potential of these compounds to interfere with critical bacterial and fungal pathways.

| Compound Class | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivative | Micrococcus luteus | 3.91-31.25 µg/mL | nih.gov |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivative | Bacillus subtilis | 15.63-62.5 µg/mL | nih.gov |

| Indole-4-amino-1,2,4-triazole-3-thiol derivative | Staphylococcus aureus | 2 µg/mL | nih.gov |

| Indole-4-amino-1,2,4-triazole-3-thiol derivative | Escherichia coli | 8 µg/mL | nih.gov |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivative | Various bacteria | 5 µg/mL (most potent) | nih.gov |

Antioxidant Activity Evaluation (e.g., free radical scavenging assays)

The phenol group within the 4-(3-methyl-1,2,4-triazol-4-yl)phenol structure strongly suggests potential antioxidant activity, as phenols are well-known free radical scavengers. In vitro assays have confirmed that triazole-phenol derivatives can effectively neutralize harmful free radicals, which are implicated in a wide range of diseases.

The most common methods used to evaluate this activity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays. acs.orgnih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize the radical is measured spectrophotometrically. Studies on phenol-substituted 1,2,4-triazole derivatives have demonstrated significant scavenging potential, with some compounds showing activity comparable to standard antioxidants like Trolox or ascorbic acid. mdpi.comacs.org

Research indicates that the antioxidant capacity is influenced by the electronic properties of substituents on the aromatic rings. Compounds with electron-donating groups tend to exhibit enhanced antioxidant activity. acs.org For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives demonstrated potent DPPH radical scavenging activity, with values of 70.6% and 73.5% at a concentration of 10 µM. mdpi.com Other assays, such as those measuring lipid peroxidation, have also been used to confirm the antioxidant effects of 1,2,4-triazole derivatives. zsmu.edu.ua

| Compound Class | Assay | Result | Standard | Source |

|---|---|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one derivative | DPPH Scavenging | 73.5% scavenging at 10 µM | Trolox (77.6%) | mdpi.com |

| Phenol-substituted 1,2,4-triazole derivative | DPPH Scavenging | IC50 = 21.23 µM | Not specified | acs.org |

| Phenol-substituted 1,2,4-triazole derivative | ABTS Scavenging | IC50 = 15.32 µM | Not specified | acs.org |

| 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | TBA-AP (Lipid Peroxidation) | 42.50% reduction | Ascorbic acid | zsmu.edu.ua |

Vii. Explorations of Advanced Material Science and Catalytic Applications

Use as Synthetic Intermediates for Complex Molecule SynthesisWhile the compound is available commercially, suggesting its potential use in synthesis, no specific examples or methodologies for its use as a synthetic intermediate in the creation of more complex molecules are documented in the searched scientific literature.

Due to the absence of research and data on "4-(3-Methyl-1,2,4-triazol-4-yl)phenol" for these specific applications, it is not possible to provide a detailed, informative, and scientifically accurate article as requested. The compound appears to be either a relatively new or unstudied molecule in the contexts specified, or its applications are documented in proprietary, non-public sources.

Viii. Conclusion and Future Research Directions

Synthesis of Key Academic Findings

While direct and extensive research on 4-(3-Methyl-1,2,4-triazol-4-yl)phenol is not widely documented in the provided literature, a synthesis of findings from closely related 1,2,4-triazole (B32235) and phenol-containing derivatives provides a strong foundation for understanding its potential characteristics.

Synthetic Methodologies : The synthesis of 1,2,4-triazole rings is well-established, often involving the cyclization of thiosemicarbazides or the reaction of hydrazides with appropriate reagents. nepjol.infonih.gov For instance, the general synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol involves the cyclization of potassium dithiocarbazinate with hydrazine (B178648) hydrate (B1144303). nepjol.info Multi-step syntheses starting from compounds like benzoic acid are common, proceeding through intermediates such as methyl benzoate (B1203000) and benzohydrazide. nepjol.infonih.gov These established routes suggest that a targeted synthesis for this compound is synthetically feasible.

Biological and Material Properties : The 1,2,4-triazole nucleus is a core component in many compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The incorporation of a phenol (B47542) group can further enhance or modulate this activity. For example, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been investigated as mimics of steroids and as potent inhibitors of enzymes like steroid sulfatase, which is relevant in breast cancer treatment. nih.govacs.org Furthermore, triazole derivatives are gaining attention in material sciences for applications such as nonlinear optical (NLO) materials. nih.govdntb.gov.ua

The following table summarizes the observed activities in compounds structurally related to this compound.

| Activity/Application | Related Compound Class | Key Findings |

| Anticancer | 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | Significant activity against MCF-7 and Caco-2 cancer cell lines. nih.govacs.org |

| Enzyme Inhibition | Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Potent inhibitors of steroid sulfatase (STS), a target for breast cancer therapy. acs.org |

| Antimicrobial/Antifungal | General 1,2,4-triazole derivatives | Broad-spectrum activity is a well-documented feature of the 1,2,4-triazole core. nih.govresearchgate.net |

| Antiviral | Ribavirin (a 1,2,4-triazole nucleoside) and its analogues | The 1,2,4-triazole-3-carboxamide scaffold is a known antiviral agent. mdpi.com |

| Nonlinear Optical (NLO) Properties | N-phenylpropanamide derivatives of 1,2,4-triazole | Certain derivatives exhibit significant linear polarizability and hyperpolarizabilities, suggesting potential for optoelectronic applications. nih.govdntb.gov.ua |

Identification of Current Research Gaps and Challenges

The primary research gap is the lack of specific investigation into this compound itself. The current body of knowledge is largely based on extrapolation from derivatives.

Lack of Dedicated Synthesis and Characterization : There is a clear need for the development and optimization of a specific, high-yield synthetic route for this compound. Comprehensive characterization data, including single-crystal X-ray diffraction, is currently unavailable but would be crucial for understanding its precise three-dimensional structure and intermolecular interactions. nih.gov

Unexplored Biological Profile : The biological activity of this compound has not been systematically evaluated. While related structures show promise, it is unknown whether this specific combination of a methyl group at the 3-position and a phenol at the 4-position of the triazole ring confers unique or enhanced biological properties.

Structure-Activity Relationship (SAR) Unknowns : Without data on the target compound and a series of its close analogues, it is impossible to establish a clear structure-activity relationship. Understanding how minor structural modifications—such as the position of the methyl group or the nature of the substituent on the phenol ring—affect its biological or physical properties is a significant challenge.

Material Science Potential Untapped : The potential of this compound in material science, for instance as a ligand in coordination chemistry or as a component in NLO materials, remains entirely unexplored. nih.govresearchgate.net

Proposed Avenues for Future Experimental and Theoretical Studies

To address the identified gaps, a multi-pronged research approach combining experimental synthesis, biological screening, and computational modeling is proposed.

Future Experimental Studies :

Synthesis and Optimization : Develop a robust and scalable synthetic protocol for this compound. This should be followed by the synthesis of a library of related derivatives to enable SAR studies.

Structural Elucidation : Perform thorough characterization of the synthesized compound using modern analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and elemental analysis. tandfonline.com Obtaining a single crystal for X-ray diffraction analysis would be a high priority to confirm its molecular geometry and study its packing in the solid state. nih.gov

Broad-Spectrum Biological Screening : Conduct comprehensive in vitro screening to evaluate its potential as an anticancer, antibacterial, antifungal, and antiviral agent against various cell lines and microbial strains. nih.govmdpi.com

Enzyme Inhibition Assays : Based on findings for similar molecules, test its inhibitory activity against specific enzymes of therapeutic interest, such as steroid sulfatase, tyrosinase, or cyclin-dependent kinases. nih.govacs.orgacs.org

Material Characterization : Investigate its photophysical properties (absorption and emission spectra) and evaluate its potential for applications in nonlinear optics. nih.gov

Future Theoretical Studies :

Density Functional Theory (DFT) Calculations : Perform DFT studies to analyze the molecular structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential map, and reactivity descriptors of this compound. nih.gov This would provide insights into its stability, reactivity, and potential interaction sites.

Molecular Docking : Conduct molecular docking simulations to predict the binding modes and affinities of the compound with the active sites of various biological targets (e.g., enzymes, DNA). nih.govnih.gov This can help to rationalize experimental biological data and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) : Once a series of analogues with corresponding biological data is available, develop QSAR models to establish a mathematical relationship between the chemical structure and biological activity, which would be invaluable for designing new compounds with improved potency.

By systematically pursuing these experimental and theoretical avenues, the scientific community can fully elucidate the chemical, biological, and physical properties of this compound, potentially revealing a new scaffold for drug discovery or materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Methyl-1,2,4-triazol-4-yl)phenol, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with carboxylic acids or esters under reflux conditions. Key intermediates are confirmed using IR spectroscopy (to identify functional groups like -OH or -NH), ¹H/¹³C NMR (to verify regiochemistry and substituent positions), and elemental analysis (to validate purity). X-ray crystallography may be employed for unambiguous structural confirmation .

Q. How can researchers ensure structural fidelity during synthesis?

- Methodological Answer : After synthesis, structural validation involves:

- Spectroscopic Cross-Checking : Compare IR and NMR data with literature values (e.g., absence of carbonyl peaks in IR confirms cyclization ).

- Crystallographic Refinement : Use programs like SHELXL for single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles .

- Chromatographic Purity Checks : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures removal of unreacted precursors .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Quantifies impurities using reverse-phase columns and UV detection.

- TLC : Monitors reaction progress with silica plates and visualizing agents (e.g., iodine vapor).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled heating .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures?

- Methodological Answer : Discrepancies between spectroscopic predictions and observed properties (e.g., unexpected tautomerism) are resolved via:

- High-Resolution X-ray Diffraction : SHELX software refines electron density maps to distinguish between possible tautomers or stereoisomers .

- Computational DFT Calculations : Gaussian or similar programs model optimized geometries and compare calculated/experimental bond parameters .

Q. What experimental design considerations are vital for studying bioactivity (e.g., cytotoxicity)?

- Methodological Answer :

- Dose-Response Assays : Use MTT or SRB assays with triplicate measurements to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent blanks .

- SAR Studies : Synthesize analogs (e.g., varying substituents on the triazole or phenol ring) to correlate structural features with activity. Statistical tools like ANOVA identify significant trends .

Q. How should researchers address reproducibility challenges in synthetic protocols?

- Methodological Answer :

- Error Propagation Analysis : Apply methods from Data Reduction and Error Analysis for the Physical Sciences to quantify uncertainties in yields or spectral data .

- Robustness Testing : Vary reaction parameters (e.g., temperature, solvent polarity) systematically to identify critical factors. Document deviations in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.